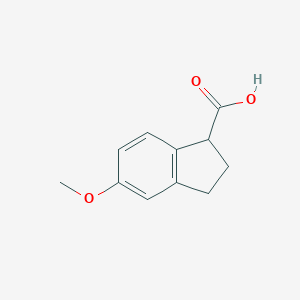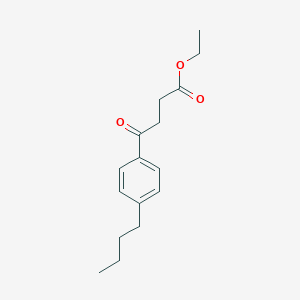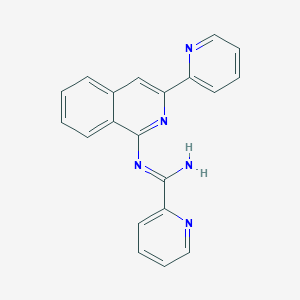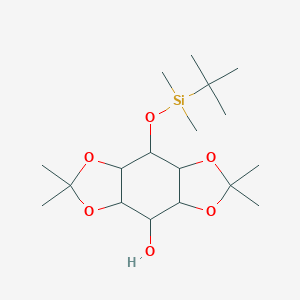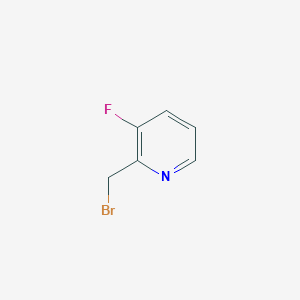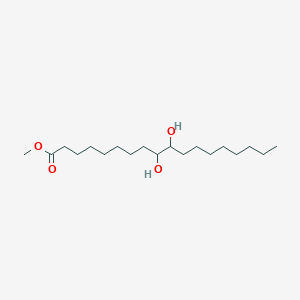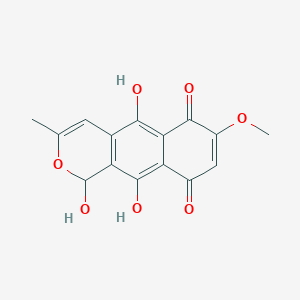![molecular formula C15H22O3 B055505 [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 113473-32-8](/img/structure/B55505.png)
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, also known as DBO, is a synthetic compound that has been used for various scientific research applications. This compound belongs to the family of bicyclic compounds and has a unique structure that makes it a valuable tool for researchers in the field of medicinal chemistry and drug discovery.
作用机制
The mechanism of action of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in disease processes. Specifically, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which in turn inhibits the growth of cancer cells and infectious agents.
生化和生理效应
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of using [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in lab experiments is its potency and specificity, which allows researchers to target specific disease processes with minimal side effects. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective tool for drug discovery and development.
However, there are also some limitations associated with the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in lab experiments. For example, its potency can also make it difficult to work with, as small variations in concentration can have a significant impact on the results of experiments. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has limited solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are many potential future directions for the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in scientific research. One area of interest is in the development of new cancer therapies, as [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been shown to exhibit potent activity against a variety of cancer cell lines. Additionally, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate may have applications in the treatment of infectious diseases, as it has been shown to inhibit the replication of viruses such as hepatitis C and dengue fever.
Another potential direction for future research is in the study of the mechanism of action of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, as a better understanding of how it works could lead to the development of more effective drugs. Additionally, researchers may explore the use of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate in combination with other drugs or therapies, in order to enhance its effectiveness and reduce potential side effects.
In conclusion, [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, or [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, is a synthetic compound that has been extensively used in scientific research for various applications. Its unique structure and potent activity make it a valuable tool for drug discovery and development, and it has shown promise in the treatment of cancer, infectious diseases, and autoimmune disorders. While there are some limitations associated with its use, there are many potential future directions for research on [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate, and it is likely to continue to be an important tool in the field of medicinal chemistry.
合成方法
The synthesis of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate involves a multi-step process that requires specialized equipment and expertise. The first step involves the conversion of 2-cyclohexenone to 2-cyclohexenone oxime, followed by a reaction with dimethyl malonate to form the corresponding diester. The diester is then treated with sodium methoxide to form the sodium salt, which is then converted to [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate through a reaction with methyl iodide.
科学研究应用
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate has been extensively used in scientific research for various applications, including drug discovery and development, as well as in the study of biochemical and physiological processes. One of the main uses of [(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate is in the development of new drugs, as it has been shown to exhibit potent activity against a variety of disease targets, including cancer and infectious diseases.
属性
CAS 编号 |
113473-32-8 |
|---|---|
产品名称 |
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11+/m1/s1 |
InChI 键 |
NJIUSKQTOGHXSZ-MNOVXSKESA-N |
手性 SMILES |
CC1([C@@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C |
SMILES |
CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |
规范 SMILES |
CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




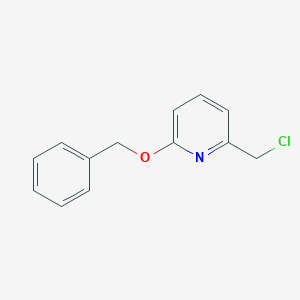
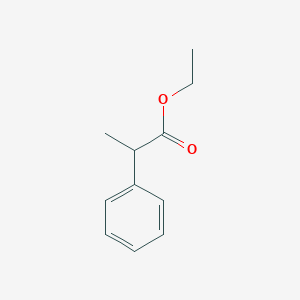
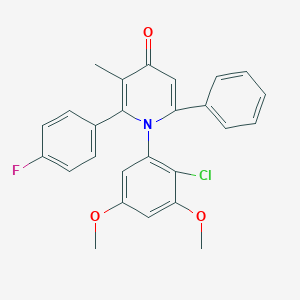
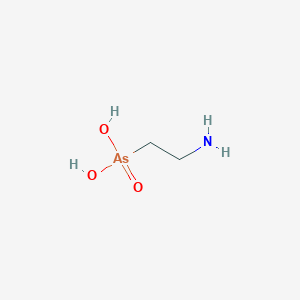
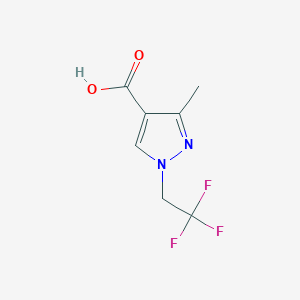
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
